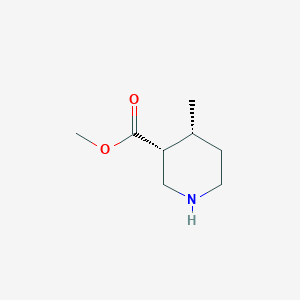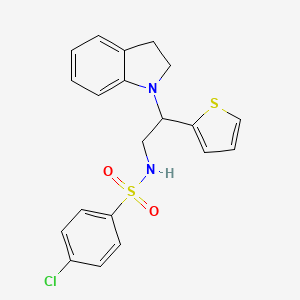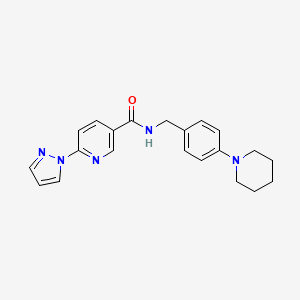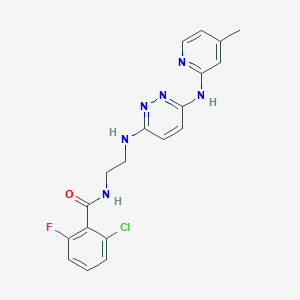
3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (EMPC) is a pyrazole-based compound used in scientific research. It is a versatile molecule with a wide range of applications in the field of biochemistry and physiology. It is a relatively new compound, having been discovered in the early 2000s. EMPC has been used in a variety of experiments, from drug delivery to cancer research. Its ability to interact with other molecules makes it an attractive compound for scientists to study.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Dynamics
Pillai et al. (2017) investigated the N′-diphenylmethylidene derivative of pyrazole-carbohydrazide, focusing on vibrational spectroscopy and molecular dynamics. This study is significant due to the industrial and biological importance of pyrazole derivatives. Their findings included a thorough quantum chemical study and analysis of the molecule's stability and reactive properties, which may have implications for similar compounds like 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (Pillai et al., 2017).
Antimicrobial Activities
Aly (2016) synthesized heterocyclic compounds based on a thieno[3,2-c]pyrazole derivative, demonstrating moderate to high antimicrobial activity. Although not directly involving this compound, this research provides insights into the potential antimicrobial applications of similar pyrazole derivatives (Aly, 2016).
Anti-HSV-1 and Cytotoxic Activities
Dawood et al. (2011) worked on pyrazole-based heterocycles, exploring their potential in treating Herpes simplex type-1 (HSV-1) and evaluating their cytotoxic activities. This study implies potential antiviral and cytotoxic applications for pyrazole-carbohydrazide derivatives (Dawood et al., 2011).
Cytotoxic Activity Against Cancer Cells
Zhang et al. (2011) synthesized novel pyrazole-carbohydrazide derivatives and evaluated their cytotoxic activity against human cancer cell lines. Some compounds showed potent antiproliferative activity, suggesting the potential of pyrazole-carbohydrazide derivatives in cancer treatment (Zhang et al., 2011).
Molecular Modeling and Anti-Tumor Agents
Nassar et al. (2015) synthesized pyrazole derivatives as potential anti-tumor agents, highlighting the role of molecular modeling in understanding their mechanism of action. This research suggests the relevance of pyrazole-carbohydrazide derivatives in developing new cancer treatments (Nassar et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals
Biochemical Pathways
Pyrazole derivatives have been known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is unknown. The compound is a solid at room temperature , which could influence its absorption and distribution.
Propiedades
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQHSWTHFMHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3020924.png)
![1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B3020925.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)










